molecular formula C21H16ClN5O3S2 B11284986 3-[(3-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(3-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11284986
M. Wt: 486.0 g/mol
InChI Key: NWDAPPAMHRKFES-UHFFFAOYSA-N
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Description

3-[(3-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that belongs to the class of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo and pyrimidine ring system, along with a chlorophenyl sulfonyl and methoxybenzyl substituent. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[(3-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno Ring: The synthesis begins with the formation of the thieno ring through a cyclization reaction involving a suitable precursor.

    Introduction of the Triazolo and Pyrimidine Rings: The thieno ring is then fused with triazolo and pyrimidine rings through a series of cyclization and condensation reactions.

    Attachment of the Chlorophenyl Sulfonyl Group: The chlorophenyl sulfonyl group is introduced via a sulfonylation reaction using a chlorophenyl sulfonyl chloride reagent.

    Attachment of the Methoxybenzyl Group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(3-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl sulfonyl group, leading to the formation of various derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions, forming additional ring structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

3-[(3-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: The compound is investigated for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

3-[(3-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can be compared with other similar compounds, such as:

    3-[(3-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one: This compound lacks the methoxybenzyl group, which may affect its chemical reactivity and biological activity.

    Tris[1,2,4]triazolo[1,3,5]triazine: This compound has a different ring structure and may exhibit different chemical and biological properties.

    1,2,3-Triazoles: These compounds have a simpler structure and may serve as precursors or intermediates in the synthesis of more complex molecules.

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C21H16ClN5O3S2

Molecular Weight

486.0 g/mol

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C21H16ClN5O3S2/c1-30-15-7-5-13(6-8-15)12-23-19-18-17(9-10-31-18)27-20(24-19)21(25-26-27)32(28,29)16-4-2-3-14(22)11-16/h2-11H,12H2,1H3,(H,23,24)

InChI Key

NWDAPPAMHRKFES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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